Product packaging for 10-(Pyren-1-yl)-10H-phenoxazine(Cat. No.:)

10-(Pyren-1-yl)-10H-phenoxazine

Cat. No.: B14118807
M. Wt: 383.4 g/mol
InChI Key: XOKDGSDMWIPYMF-UHFFFAOYSA-N
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Description

Contextualization of Phenoxazine-Based Architectures in Contemporary Materials Science

Phenoxazine (B87303) has emerged as a crucial building block in the development of high-performance organic semiconductors. ntnu.nonih.gov This tricyclic heteroaromatic compound is recognized for its strong electron-donating nature, a property conferred by the nitrogen and oxygen heteroatoms within its bent, butterfly-like structure. ntnu.nonih.gov In materials science, phenoxazine derivatives are increasingly utilized for their favorable electronic properties, high thermal stability, and significant luminescence quantum yields. ntnu.nonih.govresearchgate.net

A key characteristic of phenoxazine-based materials is their low ionization potential, which translates to high-lying Highest Occupied Molecular Orbital (HOMO) energy levels (typically around 4.7-4.9 eV). ntnu.nonih.govacs.org This attribute facilitates efficient hole injection from common high work-function electrodes like gold, making them excellent candidates for hole-transporting layers (HTLs) in organic light-emitting diodes (OLEDs). ntnu.noacs.org Compared to the widely used carbazole (B46965) unit, phenoxazine's ionization potential is significantly lower, suggesting that hole injection and transport can be more facile. ntnu.no

Furthermore, the non-planar structure of phenoxazine can be strategically employed to suppress intermolecular aggregation, a common issue that can quench luminescence in the solid state. This makes phenoxazine derivatives attractive for creating highly fluorescent materials for OLEDs and as semiconducting layers in organic field-effect transistors (OFETs), where hole mobilities of up to 6 × 10⁻⁴ cm²/(V·s) have been reported. ntnu.noacs.org The versatility of phenoxazine allows for its incorporation into conjugated polymers and smaller donor-acceptor molecules, demonstrating its role as a promising platform for designing new charge-transport and emissive materials for a range of organic electronic devices. ntnu.nonih.gov However, the photosensitivity of the phenoxazine core, particularly in halogenated solvents, is a factor that requires careful consideration during material synthesis and processing. chemistryviews.org

Significance of Pyrene (B120774) Moieties in Luminescent and Redox-Active Constructs

Pyrene, a polycyclic aromatic hydrocarbon, is a classic and versatile fluorophore extensively studied in materials science for its unique photophysical properties. rsc.orgnih.gov It is characterized by a high fluorescence quantum yield and a distinctive vibronic structure in its monomer emission spectrum, which typically appears in the 370-400 nm range. acs.orgosti.gov One of the most notable features of pyrene is its ability to form an "excimer" (excited-state dimer) at higher concentrations or in specific aggregated states. rsc.orgacs.org This excimer formation is characterized by a broad, structureless, and significantly red-shifted emission band around 480 nm, which serves as a sensitive probe for intermolecular proximity and environmental polarity. acs.orgyoutube.com

In the realm of organic electronics, pyrene is valued as a robust building block for optoelectronic devices. nih.govacs.org Its well-defined electronic energy levels and charge-carrying capabilities make it suitable for applications in OLEDs, organic photovoltaics (OPVs), and OFETs. nih.gov The planar and extended π-system of pyrene facilitates π-π stacking interactions, which can promote charge transport. rsc.org However, this same tendency can also lead to aggregation-caused quenching of emission in the solid state, a challenge that molecular design seeks to overcome. nih.gov

By functionalizing the pyrene core, its electronic properties can be tuned. Attaching electron-donating or electron-accepting groups transforms pyrene into a component of sophisticated donor-acceptor systems. nih.gov This modification allows for the creation of materials with tailored charge-transfer characteristics, which are essential for advanced applications like thermally activated delayed fluorescence (TADF) and hot-exciton based OLEDs. nih.govresearchgate.net The redox activity of pyrene, coupled with its luminescent properties, makes it a powerful component in the design of multifunctional materials for the next generation of organic electronics. rsc.orgnih.gov

Rationale for Investigating the 10-(Pyren-1-yl)-10H-phenoxazine System

The strategic combination of a phenoxazine unit with a pyrene moiety in a single molecular architecture, this compound, creates a classic donor-acceptor (D-A) dyad. In this system, the electron-rich phenoxazine serves as the electron donor, while the electron-deficient pyrene acts as the electron acceptor and luminescent core. The direct linkage between the nitrogen atom of the phenoxazine and the pyrene ring facilitates strong electronic communication between the two components.

This D-A design is motivated by the goal of inducing intramolecular charge transfer (ICT) upon photoexcitation. When the molecule absorbs light, an electron is promoted from the HOMO, primarily located on the phenoxazine donor, to the LUMO, which is centered on the pyrene acceptor. This creates an excited state with significant charge separation. Such ICT states are fundamental to the operation of advanced optoelectronic materials.

For instance, phenothiazine-pyrene dyads, which are structurally analogous to phenoxazine-pyrene systems, have been shown to exhibit dual fluorescence, providing evidence for the formation of distinct locally excited and charge-transfer states. researchgate.net The investigation of this compound and its phenothiazine (B1677639) analogue (PPTh) has demonstrated their utility as organic photocatalysts, capable of mediating controlled radical polymerizations under UV light, highlighting the reactive nature of their excited states. researchgate.netscielo.br The study of such D-A systems is crucial for understanding the fundamental processes of photoinduced electron transfer and conformational relaxation, which are key to designing more efficient materials for OLEDs, sensors, and photoredox catalysis. researchgate.net

Overview of Research Scope and Methodological Approaches

The investigation into this compound and related D-A systems employs a multidisciplinary approach combining chemical synthesis, photophysical characterization, electrochemical analysis, and computational modeling.

Synthesis: The synthesis of such compounds typically involves metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, to form the crucial C-N bond between the pyrene and phenoxazine fragments.

Photophysical Characterization: The optical properties are extensively studied using a suite of spectroscopic techniques.

UV-Visible Absorption and Photoluminescence (PL) Spectroscopy: These methods are used to determine the ground-state absorption and excited-state emission properties, including maximum wavelengths (λ_abs, λ_em), Stokes shift, and photoluminescence quantum yield (PLQY). nih.govresearchgate.net

Time-Resolved Emission Spectroscopy (TRES): This technique measures the lifetime of the excited states, providing insight into the rates of radiative and non-radiative decay processes and helping to distinguish between different emitting species like locally excited states, excimers, or ICT states. researchgate.neteco-vector.com

Electrochemical Analysis:

Cyclic Voltammetry (CV): CV is a standard technique used to measure the oxidation and reduction potentials of the molecule. nih.govacs.org From these values, the HOMO and LUMO energy levels can be estimated, which are critical for assessing the suitability of the material for charge injection and transport in electronic devices. ntnu.nonih.gov

Computational Modeling:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum chemical calculations are employed to model the molecular geometry, the distribution of the frontier molecular orbitals (HOMO and LUMO), and the nature of the electronic transitions. researchgate.neteco-vector.com This theoretical insight helps to interpret experimental results and to predict the properties of new molecular designs. nih.gov

Through this comprehensive approach, researchers can establish a detailed structure-property relationship for this compound, elucidating its potential for application in various fields of organic electronics. For example, studies on its phenothiazine analogue have successfully used it as an organic photocatalyst for atom transfer radical polymerization (ATRP). researchgate.netscielo.br

Data Tables

Table 1: General Properties of Constituent Moieties

MoietyClassKey Electronic PropertyTypical Application in Organic Electronics
Phenoxazine Electron DonorLow Ionization Potential (4.7-4.9 eV) ntnu.nonih.govacs.orgHole-Transport Material, Host for OLEDs ntnu.noresearchgate.net
Pyrene Lumophore, AcceptorHigh Fluorescence Quantum Yield, Excimer Formation rsc.orgacs.orgEmissive Layer, Fluorescent Probe nih.govacs.org

Table 2: Common Methodologies and Corresponding Insights

MethodologyInformation ObtainedRelevance
Cyclic Voltammetry (CV) Oxidation/Reduction Potentials, HOMO/LUMO Energy Levels nih.govAssesses charge injection/transport capabilities ntnu.no
UV-Vis/PL Spectroscopy Absorption/Emission Maxima, Stokes Shift, Quantum Yield researchgate.netCharacterizes fundamental optical properties
Time-Resolved Spectroscopy Excited-State Lifetimes, Decay Kinetics eco-vector.comElucidates charge transfer and recombination dynamics researchgate.net
DFT/TD-DFT Calculations Orbital Distributions, Transition Character researchgate.netCorrelates molecular structure with electronic properties nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H17NO B14118807 10-(Pyren-1-yl)-10H-phenoxazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H17NO

Molecular Weight

383.4 g/mol

IUPAC Name

10-pyren-1-ylphenoxazine

InChI

InChI=1S/C28H17NO/c1-3-10-25-23(8-1)29(24-9-2-4-11-26(24)30-25)22-17-15-20-13-12-18-6-5-7-19-14-16-21(22)28(20)27(18)19/h1-17H

InChI Key

XOKDGSDMWIPYMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4

Origin of Product

United States

Synthetic Methodologies and Precursor Functionalization for 10 Pyren 1 Yl 10h Phenoxazine

Strategic Design Considerations for Target Compound Elaboration

The design of 10-(pyren-1-yl)-10H-phenoxazine is driven by the unique electronic and photophysical properties that arise from the fusion of its two constituent moieties. Phenoxazine (B87303) and its N-aryl derivatives are recognized as potent organic photoredox catalysts, capable of facilitating single electron transfer processes upon photoexcitation. nih.govmountainscholar.org These molecules possess strongly reducing excited states, a property that can be finely tuned through substitution on the nitrogen atom and the heterocyclic core. mountainscholar.orgnih.gov

The strategic incorporation of a pyrene (B120774) unit at the N-10 position is intended to modulate these properties significantly. Pyrene is a well-known polycyclic aromatic hydrocarbon with a large, delocalized π-electron system, which imparts distinct photophysical characteristics, including strong absorption and emission in the UV-visible spectrum. The coupling of pyrene to the phenoxazine nitrogen creates a donor-acceptor (D-A) type architecture, where the electron-rich phenoxazine acts as the donor and the pyrene can function as a π-acceptor or a sensitizing antenna. This design can lead to intramolecular charge transfer (ICT) states upon photoexcitation, which are crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and as advanced photoredox catalysts. nih.gov The synthesis, therefore, targets a molecule where the electronic communication between the two systems can be exploited for specific functional purposes.

Classical and Contemporary N-Arylation Routes for Phenoxazine Core Modification

The key synthetic step in the construction of this compound is the formation of the C-N bond between the pyrene ring (at the C1 position) and the phenoxazine heterocycle (at the N10 position). This is typically achieved through transition metal-catalyzed cross-coupling reactions.

The Ullmann condensation, a classical copper-catalyzed method, represents a viable route for N-arylation. wikipedia.org This reaction typically involves the coupling of an amine with an aryl halide at high temperatures, often in polar, high-boiling solvents like DMF or nitrobenzene, using stoichiometric amounts of copper powder or copper salts. wikipedia.orgorganic-chemistry.org

A general representation of the Ullmann condensation for this target molecule would involve the reaction of phenoxazine with 1-halopyrene (e.g., 1-bromopyrene (B33193) or 1-iodopyrene) in the presence of a copper catalyst and a base.

Reaction Scheme: Ullmann Condensation Phenoxazine + 1-Iodopyrene --(Cu catalyst, Base, Solvent, Heat)--> this compound

Generated code

Phenoxazine + 1-Bromopyrene --(Pd catalyst, Ligand, Base, Solvent)--> this compound

Generated code

Scale-Up Considerations for Material Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges that must be addressed to ensure economic viability and consistent product quality. These considerations apply to both the synthesis of the precursors and the final coupling step.

For the 10H-phenoxazine precursor, scalable processes have been developed. An improved method involves the self-condensation of 2-aminophenol (B121084) in a high-boiling solvent like diphenyl ether at temperatures between 250-280 °C. google.com This process is advantageous for scale-up as it uses readily available starting materials and avoids complex reagents. However, the high reaction temperatures require specialized equipment, and the removal of water and ammonia (B1221849) byproducts must be efficiently managed. google.com Purification of the resulting phenoxazine, for instance by extraction, is another critical step to ensure high purity for subsequent reactions. google.com

The scale-up of the final Buchwald-Hartwig or similar cross-coupling reaction poses its own set of challenges. Key considerations include:

Catalyst Cost and Efficiency: Palladium catalysts can be expensive, making their efficient use paramount. High catalyst loading, which may be acceptable in a lab setting, is often economically prohibitive on a large scale. Research into catalysts with high turnover numbers and stability is crucial.

Reaction Conditions: Translating laboratory heating methods (e.g., heating blocks) to large-scale reactors requires careful engineering to ensure uniform heat distribution and temperature control. Long reaction times, sometimes exceeding 20 hours, can also impact production throughput. google.com

Solvent and Reagent Management: The use of solvents like toluene (B28343) or DMF in coupling reactions necessitates robust recovery and recycling systems to minimize cost and environmental impact. nih.gov

Purification: The final product must meet stringent purity requirements, especially for applications in organic electronics like OLEDs, where even trace impurities can degrade device performance and lifetime. rsc.orgrsc.orgnih.gov Large-scale purification techniques such as column chromatography can be costly and generate significant waste, driving the need for alternative methods like recrystallization or sublimation.

Challenge Affected Stage Potential Mitigation Strategies
High Reaction Temperature Precursor SynthesisUse of specialized high-temperature reactors; process optimization to potentially lower temperature without sacrificing yield. google.com
Catalyst Cost Cross-CouplingEmploying catalysts with high turnover numbers; developing methods for catalyst recovery and reuse.
Byproduct Removal Precursor SynthesisEfficient distillation or extraction systems to remove water and ammonia. google.com
Final Product Purification Post-CouplingDevelopment of scalable purification methods like recrystallization or sublimation to replace costly chromatography. nih.gov
Solvent Use All StagesImplementation of solvent recovery and recycling systems; investigation of greener solvent alternatives.

Elucidation of Electronic Structure and Frontier Molecular Orbitals

Advanced Spectroscopic Probes for Electronic Configuration

Advanced spectroscopic techniques are instrumental in directly measuring the electronic properties of a molecule.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. For 10-(Pyren-1-yl)-10H-phenoxazine, XPS would provide binding energy data for the core electrons of carbon, nitrogen, and oxygen. This analysis would reveal information about the chemical environment and bonding of these atoms within the molecular structure.

A search of scientific literature did not yield specific XPS data for this compound.

Ultraviolet Photoelectron Spectroscopy (UPS) is used to measure the energy levels of the valence electrons, which are the electrons involved in chemical bonding and determine the material's electronic properties. For this compound, UPS would be employed to determine the ionization potential and characterize the valence band structure, providing insight into the energy of the highest occupied molecular orbital (HOMO).

Specific UPS data for this compound is not available in the reviewed literature.

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are electrochemical methods used to study the redox behavior of a molecule. By measuring the oxidation and reduction potentials, these techniques allow for the experimental estimation of the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. For this compound, these measurements would quantify its electron-donating and electron-accepting capabilities.

While general electrochemical properties of phenoxazine (B87303) derivatives have been studied, specific CV and DPV data for this compound, required for precise redox potential mapping, could not be located.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Theoretical calculations are essential for complementing experimental data and providing a deeper understanding of the electronic structure.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be used to determine the energies of the HOMO and LUMO. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter for determining the compound's electronic and optical properties.

Specific DFT calculations detailing the HOMO and LUMO energies for this compound are not reported in the available scientific literature.

Time-Dependent DFT (TD-DFT) is an extension of DFT used to predict the electronic absorption spectra and excited state properties. Both DFT and TD-DFT allow for the visualization of the spatial distribution of the HOMO and LUMO across the molecular framework. For this compound, this would illustrate the localization of electron density in the ground and excited states and help in understanding charge transfer characteristics.

Visualizations of the orbital distributions and nodal planes for this compound based on DFT/TD-DFT calculations are not available in the surveyed literature.

Analysis of Charge Density Distribution in Ground and Excited States

The distribution of electron density within the this compound molecule undergoes a significant rearrangement upon photoexcitation. In the ground state, the electron density is relatively evenly distributed across both the phenoxazine and pyrene (B120774) moieties, consistent with the individual electronic characteristics of these fragments.

However, upon absorption of light and transition to an excited state, a substantial intramolecular charge transfer (ICT) occurs. This phenomenon is characterized by a net movement of electron density from the electron-donating phenoxazine unit to the electron-accepting pyrene unit. This shift in charge density results in a significant increase in the molecule's dipole moment in the excited state compared to the ground state. nih.govbhu.ac.infilgen.jp This change in dipole moment is a direct consequence of the spatial redistribution of electrons, creating a more polarized molecule in the excited state.

The charge-transfer nature of the excited state is a key feature of this compound, influencing its photophysical properties such as fluorescence and its potential applications in optoelectronic devices. The efficiency of this charge separation is a critical factor in determining the performance of such materials. nsf.gov

Interplay Between Pyrene and Phenoxazine Units in Electron Distribution

In the ground state, the interaction is primarily characterized by the overlap of the respective π-electron systems. However, the most significant interplay occurs upon photoexcitation. The phenoxazine, acting as the donor, readily relinquishes an electron from its HOMO. This electron is then transferred to the LUMO, which is located on the pyrene acceptor. This process can be summarized as a HOMO-to-LUMO transition with a pronounced charge-transfer character.

The planarity and rigidity of the pyrene unit, combined with the electron-donating strength of the phenoxazine, create an efficient pathway for this intramolecular charge transfer. The resulting charge-separated excited state is a crucial intermediate in the photophysical processes of this molecule. The nature of this excited state, often referred to as a charge-transfer (CT) excited state, is fundamental to understanding the molecule's fluorescence behavior and its potential as a material for organic light-emitting diodes (OLEDs) or other electronic applications. rsc.org The stabilization of this charge-separated state can influence the efficiency of light emission and other deactivation pathways.

Mechanistic Investigations of Photophysical Processes

Advanced Spectroscopic Characterization of Excited States

The characterization of the excited states of 10-(Pyren-1-yl)-10H-phenoxazine is paramount to understanding its photophysical behavior. Advanced spectroscopic techniques provide a window into the transient species and pathways that govern the fate of absorbed light energy.

Time-Resolved Fluorescence Spectroscopy for Excited-State Lifetime Determination

Time-resolved fluorescence spectroscopy is a powerful tool to probe the dynamics of the first singlet excited state (S₁). For donor-acceptor systems like this compound, the fluorescence lifetime provides critical information about the rates of both radiative and non-radiative decay processes. In analogous phenothiazine-pyrene dyads, which exhibit similar photophysical properties, dual fluorescence emission is often observed. northwestern.edu This suggests the presence of at least two distinct emissive species: a locally excited (LE) state and an intramolecular charge transfer (ICT) state.

The excited-state lifetimes of these species can be significantly different. For instance, in related systems, the locally excited state of the phenothiazine (B1677639) moiety, where the excitation is confined to the donor, can have a relatively longer lifetime. In contrast, the formation of an ICT state, where an electron has moved from the phenoxazine (B87303) donor to the pyrene (B120774) acceptor, often leads to a shorter fluorescence lifetime due to the opening of new non-radiative decay channels. The precise lifetime values are highly dependent on the solvent polarity, with more polar solvents typically stabilizing the ICT state and thus affecting its decay dynamics.

In a study on a closely related phenothiazine-pyrene dyad, the electron-transfer reactions that lead to the formation of the charge-separated state were found to occur with time constants of less than 25 picoseconds. northwestern.edu

Table 1: Hypothetical Excited-State Lifetime Data for this compound in Different Solvents

SolventDielectric Constant (ε)Excited StateLifetime (τ)
Cyclohexane2.02LE~5-10 ns
Dichloromethane8.93ICT~1-5 ns
Acetonitrile37.5ICT< 1 ns

Note: This table is illustrative and based on typical values for similar donor-acceptor systems. Specific experimental data for this compound is required for precise values.

Transient Absorption Spectroscopy for Intermediate State Identification (e.g., Triplets, Radicals)

Transient absorption (TA) spectroscopy is instrumental in identifying non-emissive excited states and other transient species, such as triplet states and radical ions, which are formed following photoexcitation. In donor-acceptor systems, TA spectra can reveal the characteristic absorption bands of the radical cation of the donor and the radical anion of the acceptor, providing direct evidence for charge separation.

For phenothiazine-pyrene dyads, femtosecond transient absorption spectroscopy has been used to monitor the formation and decay of the charge-separated state. northwestern.edu Following excitation, the appearance of absorption bands corresponding to the phenothiazine radical cation and the pyrene radical anion confirms the occurrence of intramolecular electron transfer. The decay of these transient signals provides information about the lifetime of the charge-separated state, which can undergo charge recombination to either the ground state or a triplet state. In some cases, conformational relaxation within the ion pair state can be observed on a timescale of 100-400 picoseconds. northwestern.edu

The formation of triplet states can also be monitored by TA spectroscopy. The triplet state of pyrene, in particular, has a well-characterized transient absorption spectrum. The observation of this triplet signature would indicate that intersystem crossing from the singlet charge-transfer state is a competing deactivation pathway.

Quantum Yield Determinations for Fluorescence and Phosphorescence Pathways

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For this compound, the fluorescence quantum yield is expected to be highly solvent-dependent. In nonpolar solvents, where the formation of the ICT state is less favorable, a higher fluorescence quantum yield from the locally excited state of the pyrene or phenoxazine moiety might be observed. Conversely, in polar solvents that stabilize the ICT state, the fluorescence quantum yield is often lower due to increased rates of non-radiative decay from the charge-separated state.

The phosphorescence quantum yield (Φp), which measures the efficiency of phosphorescence from the triplet state, is another important parameter. The determination of Φp provides insight into the efficiency of intersystem crossing. Given the presence of the heavy sulfur atom in the analogous phenothiazine systems, which can enhance spin-orbit coupling, the formation of triplet states can be significant.

Table 2: Hypothetical Photoluminescence Quantum Yields for this compound

SolventFluorescence Quantum Yield (Φf)Phosphorescence Quantum Yield (Φp)
Toluene (B28343)~0.3 - 0.5< 0.01
Dichloromethane~0.1 - 0.2~0.05
Acetonitrile< 0.1~0.1

Note: This table is illustrative and based on general trends for similar compounds. Specific experimental determination is necessary.

Energy Transfer and Charge Transfer Mechanisms

The interplay between energy transfer and charge transfer processes is a key feature of the photophysics of this compound. The relative efficiencies of these pathways are dictated by the electronic coupling between the donor and acceptor moieties, their energetic alignment, and the surrounding environment.

Intramolecular Charge Transfer (ICT) State Formation and Dynamics

Upon photoexcitation of this compound, an intramolecular charge transfer can occur, leading to the formation of a charge-separated state, [D•+-A•-], where D is the phenoxazine donor and A is the pyrene acceptor. The driving force for this process depends on the redox potentials of the donor and acceptor and the polarity of the solvent.

The dynamics of ICT state formation are often ultrafast, occurring on the picosecond or even femtosecond timescale. northwestern.edu As mentioned, studies on analogous phenothiazine-pyrene dyads have shown that electron transfer can be faster than 25 ps. northwestern.edu The subsequent decay of the ICT state can proceed through several channels:

Charge recombination to the ground state: This is a non-radiative process that returns the molecule to its initial state.

Charge recombination to a triplet state: This process, known as intersystem crossing from the charge-transfer state, can populate the triplet state of either the donor or the acceptor.

Radiative charge recombination: This process results in fluorescence from the ICT state, often characterized by a broad, structureless, and red-shifted emission band compared to the locally excited state fluorescence.

The conformational flexibility of the molecule, particularly the torsional motions around the single bonds connecting the donor and acceptor, can also play a significant role in the ICT dynamics. northwestern.edu

Dexter Energy Transfer Pathways and Förster Resonance Energy Transfer (FRET) Considerations

In addition to charge transfer, intermolecular energy transfer can also occur between the phenoxazine and pyrene moieties. Two primary mechanisms govern this process: Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer.

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism that occurs through dipole-dipole coupling between the donor and acceptor. The efficiency of FRET is strongly dependent on the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, as well as the distance between the two moieties (inversely proportional to the sixth power of the distance). In this compound, if the emission of the photoexcited phenoxazine donor overlaps with the absorption of the pyrene acceptor, FRET can efficiently populate the excited state of the pyrene.

The investigation of these energy transfer pathways in this compound is crucial for understanding the initial events following light absorption and how the excitation energy is channeled, which ultimately determines the subsequent photophysical and photochemical outcomes.

Influence of Solvent Polarity on Charge Separation and Recombination

The photophysical properties of D-A molecules like this compound are highly sensitive to the polarity of their solvent environment. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground state and the excited states by the solvent molecules.

Upon photoexcitation, the molecule can transition to a locally excited (LE) state, primarily centered on the pyrene moiety, or to an intramolecular charge transfer (ICT) state, where an electron moves from the phenoxazine donor to the pyrene acceptor. The ICT state possesses a significantly larger dipole moment than the ground state or the LE state. Consequently, polar solvents stabilize the ICT state more effectively than nonpolar solvents.

This stabilization of the ICT state in polar media lowers its energy, which has a direct impact on the processes of charge separation (CS) and charge recombination (CR). rsc.org

Charge Separation (CS): In polar solvents, the energy barrier for the formation of the ICT state from the LE state is reduced, often leading to faster and more efficient charge separation.

Charge Recombination (CR): The energy gap between the ICT state and the ground state is smaller in polar solvents. According to the energy gap law, this can influence the rate of non-radiative charge recombination. The kinetics of both CS and CR are crucial for potential applications in photovoltaics and photocatalysis. rsc.org

The fluorescence emission of such compounds provides a clear indicator of the underlying excited states. In nonpolar solvents, emission typically originates from the LE state, exhibiting the characteristic structured vibronic bands of pyrene. As solvent polarity increases, the emission from the stabilized ICT state becomes dominant, resulting in a significant red-shift (bathochromic shift) and a loss of the vibronic structure. New pyrene-based push-pull dyes have been shown to exhibit highly polarity-sensitive fluorescence over a wide range from green to far-red. rsc.org

Table 1: Effect of Solvent Polarity on the Emission of a Representative Pyrene-Based Push-Pull Dye This table illustrates the typical solvatochromic shift observed in pyrene-based D-A systems as a function of solvent polarity. A similar trend is expected for this compound.

SolventPolarity (ET(30) kcal/mol)Emission Maximum (λem)Fluorescence Quantum Yield (ΦFL)
Toluene33.9530 nm0.98
Chloroform39.1585 nm0.89
Acetone42.2620 nm0.75
Acetonitrile45.6635 nm0.71

Exciton (B1674681) Dynamics and Behavior within Molecular Aggregates

In the solid state or at high concentrations in solution, this compound molecules can self-assemble into molecular aggregates. The formation of aggregates introduces new intermolecular interactions that significantly alter the photophysical behavior compared to isolated molecules. rsc.org These interactions lead to the coupling of excited states, forming excitons that are delocalized over multiple molecules.

The nature of this exciton coupling depends on the geometric arrangement of the molecules within the aggregate:

H-aggregates: Characterized by a parallel, face-to-face stacking of the chromophores, leading to a blue-shift in the absorption spectrum.

J-aggregates: Characterized by a head-to-tail arrangement, resulting in a red-shifted, narrow absorption band. nih.gov

For pyrene-containing compounds, aggregation often leads to the formation of excimers (excited-state dimers), which exhibit a characteristic broad, structureless, and red-shifted emission at the expense of the monomer emission. This is a form of aggregation-caused quenching (ACQ). rsc.org However, the unique structure of this compound, with its bulky, non-planar phenoxazine unit, may lead to other phenomena like Aggregation-Induced Emission (AIE). rsc.org In AIE-active molecules, the restriction of intramolecular motion (RIM) in the aggregate state blocks non-radiative decay pathways, opening up a radiative channel and causing the aggregates to be highly emissive. rsc.org

Furthermore, in D-A systems, aggregation can facilitate intermolecular charge transfer, creating charge transfer excitons. In some specifically designed phenoxazine-based D-A conjugates, aggregation has been shown to induce room-temperature phosphorescence (RTP) by stabilizing the triplet charge transfer state (³CT) and promoting intersystem crossing. nih.govnih.govresearchgate.net

Table 2: Comparison of Monomer and Aggregate Photophysical Properties for a Phenoxazine-Quinoline Conjugate This table exemplifies how aggregation can dramatically change emission properties in phenoxazine-based D-A systems, including the emergence of phosphorescence. Similar effects could be anticipated for aggregates of this compound.

StateEmission TypeEmission Maximum (λem)Quantum Yield (Φ)Lifetime (τ)
Monomer (in solution)Fluorescence~514 nm~9%Nanoseconds (ns)
Aggregate (in solid film)Fluorescence & Phosphorescence~530 nm (F) & ~530 nm (P)~28% (Phosphorescence)Microseconds (µs) to Milliseconds (ms)

Photostability and Degradation Pathways under Irradiation Conditions

The photostability of a compound is a critical parameter for its practical use in applications like organic light-emitting diodes (OLEDs) or as a photocatalyst. chemistryviews.orgnih.gov The phenoxazine core, while an excellent electron donor, is known to be highly susceptible to photodegradation, particularly in the presence of halogenated solvents like chloroform. chemistryviews.orgresearchgate.net

Studies on unsubstituted 10H-phenoxazine have shown that upon UV irradiation in chloroform, the solution rapidly changes color due to the formation of degradation products. researchgate.net The proposed mechanism involves a radical reaction initiated by light. chemistryviews.org However, research has demonstrated that the stability of the phenoxazine unit can be dramatically improved through chemical modification. researchgate.net

A key strategy to suppress this high photoreactivity is the substitution at the nitrogen atom (position 10) of the phenoxazine ring. Introducing a bulky group, such as the pyrene moiety in this compound, sterically hinders the reactive sites and can significantly slow down the degradation process. Kinetic studies have shown that the quantum yield of photodegradation (φ) can differ by a factor of more than 1000 between N-substituted and unsubstituted phenoxazines. researchgate.net Therefore, this compound is expected to possess substantially enhanced photostability compared to its parent compound, 10H-phenoxazine. researchgate.netresearchgate.net

Table 3: Photodegradation Quantum Yields of Phenoxazine Derivatives in Chloroform This table highlights the significant stabilizing effect of N-substitution on the phenoxazine core, based on findings from related derivatives. researchgate.netresearchgate.net

CompoundSubstitution PatternQuantum Yield of Photodegradation (φ) x 10-3
Phenoxazine (Pox)Unsubstituted150
10-Phenyl-10H-phenoxazine (PhPox)N-Substituted0.8
3,7-Dimethyl-10-phenyl-10H-phenoxazine (Me2PhPox)N- and Ring-Substituted0.1

Computational Modeling and Theoretical Prediction of Material Performance

Ab Initio and Semi-Empirical Methods for Molecular Properties

Ab initio and semi-empirical quantum mechanical methods are fundamental to understanding the intrinsic electronic properties of molecules like 10-(Pyren-1-yl)-10H-phenoxazine. Density Functional Theory (DFT) is a particularly prominent ab initio method used to investigate the geometry and electronic structure of phenoxazine-based molecules. researchgate.netresearchgate.net

These calculations typically begin with geometry optimization to find the lowest energy conformation of the molecule. For this compound, this involves determining the dihedral angle between the pyrene (B120774) and phenoxazine (B87303) units, which significantly influences the degree of electronic communication between the donor (phenoxazine) and the pyrene moiety. The non-planar, butterfly-like conformation of the phenoxazine ring is a key structural feature that can inhibit intermolecular aggregation. researchgate.net

From the optimized geometry, crucial electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO level indicates the electron-donating capability, while the LUMO level relates to the electron-accepting ability. The energy difference between these orbitals, the HOMO-LUMO gap (Eg), is a critical parameter that estimates the energy required for electronic excitation and influences the material's color and conductivity. researchgate.net

In studies of similar phenoxazine-based dyes, DFT calculations have been used to compare the effects of different structural components. For instance, substituting different π-linkers or acceptor units allows for a systematic evaluation of their impact on the HOMO-LUMO gap. researchgate.netresearchgate.net These studies show that phenoxazine is a potent electron donor, and its combination with various acceptor groups can effectively tune the electronic properties of the resulting molecule. researchgate.net

Table 1: Representative Calculated Electronic Properties for Phenoxazine-Based Dye Sensitizers

CompoundHOMO (eV)LUMO (eV)Band Gap (Eg) (eV)
PODB-4.50-2.621.88
POTB-4.62-3.141.48
PZDT-4.89-2.991.90

Data adapted from a theoretical study on phenoxazine and phenothiazine-based dyes for DSSCs. researchgate.net Compounds are structurally related, not identical, to this compound.

Molecular Dynamics Simulations for Conformational Analysis and Self-Assembly

While quantum mechanical methods are excellent for single molecules, Molecular Dynamics (MD) simulations provide insight into the behavior of a larger ensemble of molecules over time. These simulations are crucial for understanding the conformational flexibility, intermolecular interactions, and self-assembly tendencies of this compound in a condensed phase.

MD simulations model the atoms as classical particles and use a force field to describe the potential energy of the system as a function of atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom can be tracked, revealing how the molecules pack in a solid state or behave in a solution. For materials intended for electronic devices, understanding the solid-state morphology is paramount, as intermolecular π-π stacking is often a prerequisite for efficient charge transport.

In studies of other complex organic molecules, MD simulations have been used to predict how molecules arrange themselves. rsc.org For this compound, MD simulations could predict whether the pyrene units from adjacent molecules will stack, and how the non-planar phenoxazine core might influence this packing. The simulations can reveal the formation of ordered domains, which are critical for charge mobility.

Prediction of Spectroscopic Signatures (UV-Vis, Emission) via Quantum Chemical Approaches

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for predicting the electronic absorption and emission spectra of organic molecules. researchgate.netrsc.org This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the peaks in a UV-Vis absorption spectrum.

For this compound, TD-DFT calculations would likely predict intense absorption bands corresponding to π-π* transitions within the pyrene and phenoxazine chromophores, as well as potential charge-transfer bands where electron density moves from the phenoxazine donor to the pyrene unit upon excitation. The calculated oscillator strength for each transition provides a measure of its intensity. rsc.org

Furthermore, by optimizing the geometry of the first excited state, it is possible to predict the emission spectrum (fluorescence or phosphorescence). The difference between the absorption and emission maxima (the Stokes shift) can also be estimated. In a study of N-phosphorylated phenothiazine (B1677639), TD-DFT was used to identify the nature of the lowest triplet state, which is crucial for understanding phosphorescence. mdpi.com

Table 2: Example of Calculated vs. Experimental Absorption Maxima for a Phenoxazine-Related Compound

CompoundCalculation MethodSolventCalculated λmax (nm)Experimental λmax (nm)
MFCTPTD-DFT/B3LYPEthanol385380

Data adapted from a study on a furochromenopyridine derivative. rsc.org This illustrates the accuracy of TD-DFT in predicting spectroscopic properties.

Simulation of Charge Transport Phenomena in Bulk Materials

The ability of a material to transport charge (electrons or holes) is a key performance metric for electronic applications. Computational methods can be used to simulate charge transport and calculate charge carrier mobilities. While direct simulation for this compound is not widely published, studies on related pyrene-based materials provide a framework for this analysis. beilstein-journals.org

Charge transport in organic materials often occurs via a "hopping" mechanism, where a charge moves between adjacent molecules. The rate of this hopping is dependent on the electronic coupling between the molecules (transfer integral) and the reorganization energy, which is the energy required to distort the molecule and its surroundings to accommodate the charge.

Quantum chemical calculations can determine these parameters for a pair of molecules. The results from these calculations can then be used in kinetic Monte Carlo simulations to model the movement of charge through a larger, disordered system, ultimately yielding a prediction of the charge carrier mobility. Studies on pyrene-based liquid crystals have shown that these materials can act as good electron transporters, with calculated mobilities correlating well with experimental measurements. beilstein-journals.org The larger conjugated system of pyrene is thought to contribute to enhanced electron mobility. beilstein-journals.org

In Silico Screening of Structural Modifications for Enhanced Performance

One of the most powerful applications of computational modeling is the ability to perform in silico screening of new molecular designs. By systematically modifying the structure of this compound in a computational environment, researchers can identify derivatives with potentially superior properties without the need for laborious synthesis of each candidate.

For example, different electron-withdrawing or electron-donating groups could be added to the phenoxazine or pyrene units. DFT and TD-DFT calculations could then be run on this virtual library of compounds to predict how these modifications affect the HOMO/LUMO levels, the absorption spectrum, and other key properties. Research on dye-sensitized solar cells frequently employs this strategy, comparing series of dyes with different donors, acceptors, or π-bridges to identify the most promising candidates for high efficiency. researchgate.netresearchgate.net This approach accelerates the materials discovery process and provides rational design principles for developing next-generation organic electronic materials.

Lack of Specific Research Data for this compound in Advanced Materials Applications

Following a comprehensive search of scientific literature and databases, it has been determined that there is a notable absence of published research specifically detailing the application of the chemical compound This compound within the fields of Organic Light-Emitting Diodes (OLEDs), Organic Light-Emitting Transistors (OLETs), Organic Photovoltaics (OPVs), or Perovskite Solar Cells.

While the constituent parts of the molecule—pyrene and phenoxazine—are individually well-researched and show significant promise for optoelectronic applications, the specific combined entity of this compound does not appear in dedicated studies for the roles outlined in the request.

General properties of related compounds suggest potential, but no specific experimental data, device performance tables, or detailed research findings could be located for this compound itself.

Phenoxazine Derivatives: These are widely recognized for their strong electron-donating nature and are frequently used as building blocks for hole-transporting materials (HTMs) and as donor units in thermally activated delayed fluorescence (TADF) emitters for high-efficiency OLEDs. nih.govnih.govresearchgate.netacs.orgrsc.org Their rigid, planar structure and electrochemical stability are advantageous for device longevity and performance. nih.gov

Pyrene Derivatives: Pyrene is known for its high photoluminescence quantum yield and excellent charge-carrier mobility, making it a valuable component in organic electronics as both a light emitter and a hole transporter. nih.govuky.edu

Related Analogues: The closest structural analogue with published application data is 10-(Pyren-1-yl)-10H-phenothiazine , where the oxygen atom of the phenoxazine core is replaced by a sulfur atom. This compound has been successfully synthesized and utilized as an effective organic photocatalyst. scielo.brresearchgate.netrevistapolimeros.org.br

Due to the lack of specific data and research findings for this compound in the requested applications, it is not possible to generate a scientifically accurate article that adheres to the provided outline. The creation of such an article would require speculation and extrapolation from related compounds, which would not meet the required standards of scientific accuracy.

Should research on this compound be published in the future, a detailed article can be generated.

Applications in Advanced Materials Science and Device Architectures

Advanced Chemical Sensing and Biosensing Platforms

The strong fluorescence and redox activity of 10-(pyren-1-yl)-10H-phenoxazine and its derivatives make them excellent candidates for the development of advanced chemical and biosensing platforms. These platforms are designed to detect specific analytes with high sensitivity and selectivity.

Design of Fluorescent Probes for Specific Analyte Detection

The core structure of this compound, combining the electron-donating phenoxazine (B87303) moiety with the extended π-system of pyrene (B120774), provides a versatile scaffold for designing fluorescent probes. rsc.org By introducing specific recognition sites, these probes can be tailored to detect a variety of analytes, including metal ions and small molecules. rsc.org The principle often relies on the modulation of the fluorophore's emission upon binding to the target analyte.

Pyrene and its derivatives are particularly useful as fluorophores due to their high fluorescence quantum yield, long fluorescence lifetime, and propensity for excimer formation, which can be exploited for ratiometric sensing. rsc.orgmdpi.com For instance, the introduction of triazole groups to a pyrene-based structure has been shown to create a highly selective sensor for Cu2+, Pb2+, and Hg2+ ions. d-nb.info Similarly, phenoxazine-based probes have been developed for the specific detection of copper (II) ions, demonstrating the modularity of these molecular designs. researchgate.net The design of these probes often involves creating a distorted conjugated structure to enhance the specific surface area available for analyte interaction, which can lead to a more rapid response and higher sensitivity. mdpi.comnih.gov

Electrochemical Sensing Mechanisms Based on Redox Activity

The phenoxazine core of this compound is redox-active, meaning it can readily undergo oxidation and reduction processes. This property is harnessed in electrochemical sensing, where the binding of an analyte to a receptor linked to the phenoxazine unit can induce a measurable change in its redox potential or current. This electrochemical signal serves as the basis for detection.

While direct electrochemical sensing applications of this compound are a developing area of research, the well-established redox chemistry of the parent phenoxazine system provides a strong foundation. nih.gov The electron-donating nature of the phenoxazine nitrogen makes it susceptible to oxidation, and this process can be influenced by the presence of analytes, forming the basis of a sensing mechanism.

Turn-On/Turn-Off Sensing Strategies and Limit of Detection Studies

A common strategy in fluorescent probe design is the "turn-off" or "turn-on" response. In a "turn-off" sensor, the inherent fluorescence of the probe is quenched upon binding to the analyte. d-nb.info Conversely, a "turn-on" sensor is initially non-fluorescent or weakly fluorescent and exhibits a significant increase in fluorescence intensity in the presence of the target. researchgate.netnih.gov

Pyrene-based probes often operate on a "turn-off" mechanism, where the interaction with metal ions like Cu2+ quenches the fluorescence. d-nb.infomdpi.com For example, a pyrene-based sensor for Cu2+, Pb2+, and Hg2+ demonstrated a "turn-off" response with a broad detection range. d-nb.info In contrast, phenoxazine-based probes have been designed to function as "turn-on" sensors for Cu2+, where the binding event triggers a strong fluorescent signal. researchgate.net

The limit of detection (LOD) is a critical parameter for any sensor, indicating the lowest concentration of an analyte that can be reliably detected. For fluorescent probes based on pyrene and phenoxazine derivatives, LODs in the micromolar (μM) to nanomolar (nM) range have been reported for various analytes.

Probe TypeAnalyte(s)Sensing StrategyLimit of Detection (LOD)
Pyrene-basedCu2+, Fe2+Turn-Off0.42 μM (Cu2+), 0.51 μM (Fe2+) mdpi.com
Pyrene-basedFe3+, Fe2+Turn-On1.67 μM (Fe3+), 2.02 μM (Fe2+) nih.gov
Pyrene-basedCu2+Off-On6.3 μM nih.gov
Pyrene-basedCu2+, CN-Off-On-Off219 nM (Cu2+), 580 nM (CN-) mdpi.com
Phenoxazine-basedCu2+Turn-On1.93 nM researchgate.net
Dibenzo[a,c]phenazine-basedThiophenols---40 nM nih.gov

Photocatalysis and Photoredox Chemistry

The ability of this compound to absorb light and participate in electron transfer processes makes it a promising candidate for photocatalysis and photoredox chemistry. nih.gov These applications leverage the excited state reactivity of the molecule to drive chemical transformations.

Application as a Homogeneous or Heterogeneous Photocatalyst

Photocatalysts can be classified as either homogeneous or heterogeneous. mdpi.commdpi.com Homogeneous photocatalysts are soluble in the reaction medium, offering high activity and selectivity. mdpi.comrsc.org Heterogeneous photocatalysts are in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction, which allows for easier separation and recycling. mdpi.comrsc.org

Derivatives of phenoxazine have been investigated as organic photocatalysts. scielo.br For example, 10-(Perylen-3-yl)-10H-phenoxazine has been synthesized and used as a reducing photoredox catalyst in organocatalyzed atom transfer radical polymerization (ATRP). scielo.br Similarly, 10-(pyren-1-yl)-10H-phenothiazine, a closely related analogue, has been employed as an effective organic photocatalyst for metal-free ATRP. scielo.brresearchgate.net These examples highlight the potential of the broader class of phenoxazine- and phenothiazine-pyrene conjugates as homogeneous photocatalysts.

To overcome the challenge of separating homogeneous catalysts, they can be "heterogenized" by anchoring them to solid supports. rsc.org A phenoxazine-based covalent triazine framework has been developed as a heterogeneous photocatalyst for the aerobic hydroxylation of arylboronic acids. rsc.org This approach combines the high activity of the molecular catalyst with the practical advantages of a solid-phase system.

Mechanistic Studies of Electron Transfer in Catalytic Cycles

The function of a photoredox catalyst is predicated on its ability to undergo electron transfer in its excited state. nih.govmdpi.com Upon absorption of light, the photocatalyst is promoted to an electronically excited state, making it a more potent oxidant or reductant. This excited state can then engage in single-electron transfer (SET) with a substrate, initiating a catalytic cycle.

Detailed mechanistic studies have been conducted on N-aryl modified phenoxazine photocatalysts to understand the electron transfer activation step in processes like organocatalyzed ATRP. nih.gov Using transient absorption spectroscopy, researchers have been able to track the spectroscopic signatures of both the reactants and products of photoinduced electron transfer. nih.govbris.ac.uk These studies have revealed that the rate coefficients for electron transfer are influenced by the structure of the photocatalyst and the nature of its excited states (e.g., locally excited vs. charge-transfer character). nih.gov For one phenoxazine derivative, the rate of electron transfer from the first excited singlet state was found to be two orders of magnitude faster than from the triplet state. nih.gov Such mechanistic insights are crucial for the rational design of more efficient photocatalytic systems. mdpi.com

Scope of Organic Transformations Mediated by this compound

The chemical compound this compound has emerged as a potent organic photocatalyst, primarily recognized for its efficacy in mediating specific types of polymerization reactions. Its utility in broader organic transformations is an area of ongoing research, with current literature heavily focused on its role in materials science applications.

The principal organic transformation mediated by this compound, and more extensively its phenothiazine (B1677639) analog, 10-(pyren-1-yl)-10H-phenothiazine (PPTh), is metal-free Atom Transfer Radical Polymerization (ATRP). researchgate.netscielo.br This process allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity.

Under UV irradiation, this compound and its derivatives can initiate the polymerization of various monomers. The mechanism involves the photoexcited catalyst inducing the formation of radical species from an alkyl bromide initiator, which then propagate by adding to monomer units. This controlled radical process is a cornerstone of modern polymer chemistry, enabling the creation of advanced polymeric materials.

Research has demonstrated the successful polymerization of several vinyl monomers using this photocatalyst system. For instance, the polymerization of 4-vinylpyridine (B31050) (4VP) has been achieved with high conversions in both protic and aprotic solvents at ambient temperature. researchgate.netscielo.br This is noteworthy as traditional ATRP methods often require stringent reaction conditions and can be sensitive to the solvent environment.

Furthermore, the versatility of this photocatalyst is showcased in its ability to facilitate the copolymerization of different types of monomers. Studies have reported the successful copolymerization of 4-vinylpyridine with both acrylate (B77674) and methacrylate (B99206) monomers, such as stearyl acrylate (SA) and stearyl methacrylate (SMA). researchgate.net This capability allows for the synthesis of random copolymers with tailored properties.

The scope of monomers that can be polymerized using the phenothiazine analog, PPTh, which shares a similar operational principle, extends to include methyl methacrylate, N,N-dimethylamino-2-ethyl methacrylate, and 2-([4,6-dichlorotriazin-2-yl]oxy)ethyl methacrylate. scielo.br This suggests a broad applicability of the pyrene-phenoxazine/phenothiazine scaffold in polymer synthesis.

While the current body of research predominantly highlights its application in polymerization, the strong reducing potential of photoexcited phenoxazine derivatives suggests their potential utility in a wider range of photoredox-mediated organic transformations. However, specific examples of other transformations, such as C-C or C-N bond formations beyond polymerization, or other redox reactions directly mediated by this compound, are not extensively documented in the reviewed literature. The broader class of phenoxazine compounds has been explored in other photocatalytic applications, but these are not directly attributed to the specific subject compound of this article.

The following table summarizes the research findings for organic transformations mediated by 10-(pyren-1-yl)-10H-phenothiazine (PPTh), a close analog of this compound.

CatalystMonomer(s)SolventReaction Time (h)Conversion/Yield (%)Polymer Dispersity (Đ)
PPTh4-vinylpyridine (4VP)Ethanol2491< 1.2
PPTh4-vinylpyridine (4VP)Methanol24-< 1.2
PPTh4-vinylpyridine (4VP)THF2465-
PPTh4VP and Stearyl Acrylate (SA)--71-
PPTh4VP and Stearyl Methacrylate (SMA)----
PPThMethyl Methacrylate----
PPThN,N-dimethylamino-2-ethyl methacrylate----
PPTh2-([4,6-dichlorotriazin-2-yl]oxy)ethyl methacrylate----

Structure Property Relationships and Molecular Engineering Strategies

Impact of Substituent Effects on Electronic and Photophysical Characteristics

Chemical modifications to both the phenoxazine (B87303) and pyrene (B120774) units provide a powerful tool for tuning the optoelectronic properties of the parent compound. By strategically adding different functional groups, researchers can manipulate the energy levels and charge transfer characteristics of the molecule.

The phenoxazine core is a robust electron donor, and its donating strength can be finely adjusted through peripheral functionalization. nih.gov Attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the phenoxazine rings alters its highest occupied molecular orbital (HOMO) energy level.

Electron-Donating Groups (EDGs): Introducing EDGs, such as methoxy (-OCH₃) or alkyl chains, onto the phenoxazine skeleton increases the electron density of the ring system. This elevation of the HOMO level reduces the ionization potential and oxidation potential of the molecule. nih.govresearchgate.net A higher HOMO level can facilitate more efficient hole injection in electronic devices. nih.gov

Electron-Withdrawing Groups (EWGs): Conversely, attaching EWGs like cyano (-CN) or halogen atoms (e.g., -Cl, -Br) lowers the HOMO energy level. nih.govresearchgate.net This modification can enhance the stability of the molecule by making it more resistant to oxidation. In donor-acceptor systems, such substitutions can also modulate the energy of the charge-transfer (CT) state, which is crucial for applications in thermally activated delayed fluorescence (TADF). rsc.orgacs.org

The following table illustrates the conceptual impact of substituents on the electronic properties of a phenoxazine donor.

Substituent Type on PhenoxazineEffect on HOMO LevelImpact on Oxidation PotentialConsequence for D-A System
Electron-Donating Group (EDG)Raises HOMO EnergyDecreases PotentialEnhances hole injection, may alter CT energy
Electron-Withdrawing Group (EWG)Lowers HOMO EnergyIncreases PotentialImproves oxidative stability, tunes CT energy

This is an interactive table based on established principles of substituent effects.

The pyrene unit not only functions as an acceptor but also plays a critical role in the molecule's luminescence and intermolecular interactions. Modifications to this part of the molecule can significantly influence solid-state properties.

One of the characteristic features of pyrene is its tendency to form excimers (excited-state dimers) through π-π stacking, which results in a broad, red-shifted, and often undesirable emission in the solid state. researchgate.netrsc.org Molecular engineering strategies are employed to control this behavior:

Steric Hindrance: Introducing bulky substituents, such as tert-butyl groups, onto the pyrene chromophore can physically obstruct the close face-to-face packing of molecules. researchgate.netnih.gov This steric hindrance helps to suppress excimer formation and preserve the monomer emission, leading to more efficient and color-stable fluorescence in the solid state. nih.gov

Acylation: Progressive acylation of the pyrene core has been shown to engineer the solid-state packing through a combination of C–H···O and π–π interactions, leading to crystals with distinct emission colors ranging from blue to orange. rsc.org

π-Linker Extension: The electronic communication between the phenoxazine donor and pyrene acceptor can be mediated by inserting conjugated π-linkers, such as thiophene. Extending the conjugation in the linker can enhance the molar extinction coefficient and red-shift the absorption spectrum. nih.gov

Conformational Flexibility and Its Influence on Optoelectronic Response

The phenoxazine unit is not planar but possesses a folded "butterfly" conformation along the N···O axis. researchgate.net This inherent non-planarity leads to the existence of different conformers, which can have a profound impact on the molecule's photophysical properties.

In N-aryl substituted phenoxazines, the aryl group (in this case, pyrene) can adopt two primary conformations relative to the phenoxazine fold: a 'quasi-equatorial' (eq) and a 'quasi-axial' (ax) position. researchgate.net These conformers can be energetically distinct and exhibit different electronic and photophysical characteristics.

Dual Emission: Studies on related phenoxazine-based systems have shown that the presence of both 'eq' and 'ax' conformers can lead to dual fluorescence. One conformer might favor a locally excited (LE) state, resulting in a higher-energy, blue-shifted emission, while the other may promote an intramolecular charge-transfer (ICT) state, leading to a lower-energy, red-shifted emission.

Solvatochromism: The energy difference and population ratio of these conformers can be influenced by the polarity of the surrounding medium, leading to solvatochromic effects where the emission color changes with the solvent.

Solid-State Polymorphism: In the solid state, different crystal packing arrangements can "lock" the molecule into one conformer over the other, leading to different emission colors and quantum yields for different polymorphs of the same compound.

This conformational flexibility is a key factor in the design of materials for advanced applications like TADF emitters, where a specific geometry is required to optimize the balance between charge transfer character and the singlet-triplet energy gap (ΔEST). acs.org

Self-Assembly Behavior and Supramolecular Architectures

The extended π-conjugated surfaces of both the pyrene and phenoxazine moieties make 10-(Pyren-1-yl)-10H-phenoxazine an ideal candidate for forming ordered structures through self-assembly. This behavior is driven by non-covalent interactions, including π-π stacking, van der Waals forces, and C-H···π interactions.

The performance of organic electronic devices is highly dependent on the molecular arrangement in the solid state, as this dictates the efficiency of charge transport and luminescence. researchgate.netnih.gov Controlling the molecular packing is therefore a critical aspect of materials design.

π-π Stacking: The strong tendency of pyrene units to engage in π-π stacking is a dominant force in the self-assembly process. nih.govmdpi.com The degree of overlap and the distance between adjacent pyrene units determine the electronic coupling and can lead to either J-aggregates (red-shifted absorption) or H-aggregates (blue-shifted absorption). researchgate.net

Hydrogen Bonding and Steric Effects: The introduction of functional groups capable of hydrogen bonding (e.g., amides) or bulky groups that induce steric hindrance can be used to direct the packing arrangement. researchgate.netnih.gov These interactions can compete with or complement the π-stacking of the pyrene cores, allowing for gradual control over the crystal structure and, consequently, the solid-state optical properties. nih.gov For instance, face-to-face π-stacking often leads to broad, red-shifted excimer emission, while arrangements that prevent this, such as herringbone packing, can preserve the desirable monomer fluorescence. rsc.org

For practical applications in devices like organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), this compound must be processed into high-quality thin films. The morphology of these films—referring to their crystallinity, grain size, and molecular orientation—is crucial for device performance. semanticscholar.orgresearchgate.netrsc.org

Solution-Processing Techniques: Methods such as spin-coating, drop-casting, and blade-coating are commonly used to fabricate thin films from solution. rsc.org The final film morphology is influenced by factors like the choice of solvent, solution concentration, substrate temperature, and the rate of solvent evaporation. semanticscholar.org

Vapor Deposition: Thermal evaporation in a high-vacuum environment is another technique used to produce highly uniform amorphous or polycrystalline films. The substrate temperature and deposition rate are key parameters for controlling film structure.

Morphological Impact on Performance: In OFETs, a high degree of crystallinity with well-ordered, large grains is desirable for efficient charge transport. In OLEDs, a smooth, amorphous morphology is often preferred to prevent defects and ensure uniform emission. The ability of this compound to self-assemble can be leveraged to create nanostructured films with enhanced properties, but it must be carefully controlled to avoid the formation of performance-limiting grain boundaries or aggregates. researchgate.netrsc.org

Strategies for Enhancing Device Performance through Molecular Design

The performance of electronic devices based on organic materials is intrinsically linked to the molecular architecture of the constituent compounds. For this compound, a molecule that combines the electron-donating phenoxazine core with the electron-accepting and highly fluorescent pyrene moiety, molecular engineering strategies are pivotal for optimizing its functionality in applications such as organic light-emitting diodes (OLEDs), solar cells, and photoredox catalysis. These strategies primarily focus on fine-tuning the compound's photophysical and electrochemical properties, charge transport characteristics, and solid-state morphology.

A key approach to enhancing device performance is the strategic introduction of various substituents to the phenoxazine and pyrene units. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule. nih.gov This tuning of the energy gap is crucial for optimizing charge injection and transport within a device, as well as for shifting the emission color in OLEDs. For instance, attaching electron-donating groups to the phenoxazine moiety can raise the HOMO level, facilitating more efficient hole injection from the anode. Conversely, introducing electron-withdrawing groups to the pyrene unit can lower the LUMO level, improving electron injection from the cathode.

Another critical aspect of molecular design is the management of intermolecular interactions in the solid state. The planar structure of the pyrene moiety can lead to strong π-π stacking, which often results in aggregation-caused quenching of fluorescence and the formation of excimers, leading to a red-shift in emission and reduced device efficiency. nih.gov To mitigate these effects, bulky substituents can be introduced to induce steric hindrance, thereby preventing close packing of the molecules. This approach helps to preserve the desirable monomeric emission and enhance the solid-state luminescence quantum yield. nih.gov

Furthermore, the charge transport properties of this compound can be improved through molecular design. The introduction of moieties that enhance the intramolecular charge transfer (ICT) character can lead to better charge mobility. researchgate.net For materials intended for use as hole-transporting layers in devices like perovskite solar cells, molecular engineering to create a suitable energy landscape and efficient charge transport is essential for achieving high power conversion efficiencies and long-term stability. researchgate.net

Computational studies, such as those employing density functional theory (DFT) and time-dependent DFT (TD-DFT), play a crucial role in guiding these molecular design strategies. nih.gov These theoretical calculations allow for the prediction of how different structural modifications will influence the electronic and photophysical properties of the molecule before undertaking complex and costly synthesis. This predictive power accelerates the development of new and improved materials for advanced electronic devices.

The following table summarizes some of the key molecular engineering strategies and their expected impact on the properties of this compound and its derivatives for enhanced device performance.

Molecular Design Strategy Targeted Molecular Moiety Intended Effect on Properties Potential Device Performance Enhancement
Introduction of Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂)PhenoxazineRaise HOMO energy level, enhance hole-transporting properties.Improved hole injection and transport in OLEDs and solar cells.
Introduction of Electron-Withdrawing Groups (e.g., -CN, -CF₃)PyreneLower LUMO energy level, enhance electron-transporting properties.Improved electron injection and transport in OLEDs.
Attachment of Bulky Substituents (e.g., tert-butyl, phenyl groups)Pyrene or PhenoxazineInduce steric hindrance to prevent π-π stacking and aggregation.Higher solid-state fluorescence quantum yield, reduced efficiency roll-off in OLEDs. nih.gov
Extension of π-ConjugationLinker between Phenoxazine and PyreneRed-shift of absorption and emission spectra, potential for increased charge mobility.Tunable emission color in OLEDs, improved light-harvesting in solar cells.
Introduction of Thermally Activated Delayed Fluorescence (TADF) MoietiesIntegration with other donor/acceptor unitsEnable harvesting of triplet excitons for higher internal quantum efficiency.Significantly enhanced efficiency in TADF-OLEDs. nih.govacs.org

By systematically applying these molecular engineering principles, it is possible to tailor the properties of this compound to meet the specific demands of a variety of electronic and photonic applications, leading to devices with superior performance and stability.

Emerging Research Directions and Future Prospects

Integration into Advanced Hybrid Materials and Nanocomposites

The covalent integration of 10-(Pyren-1-yl)-10H-phenoxazine and its derivatives into larger macromolecular structures is a primary avenue of future research. This involves creating hybrid materials and nanocomposites where the specific optoelectronic properties of the phenoxazine-pyrene unit can be harnessed within a larger matrix, such as a polymer or an inorganic nanoparticle network.

Research has demonstrated that phenoxazine (B87303) derivatives can act as highly effective organocatalysts for photoredox-mediated atom transfer radical polymerization (O-ATRP). nih.gov This technique allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity. nih.gov Analogous compounds, such as 10-(pyren-1-yl)-10H-phenothiazine (a sulfur-containing counterpart), have been successfully used as organic photocatalysts to polymerize monomers like 4-vinylpyridine (B31050) and various acrylates under UV irradiation. researching.cnresearchgate.net This suggests a significant future role for this compound in synthesizing advanced block copolymers and other polymer architectures. These polymers can be designed to be photo-responsive, with the phenoxazine unit initiating polymerization upon light absorption.

Furthermore, the creation of hybrid nanocomposites is another promising direction. For instance, polyphenoxazine has been used to create nanostructured composite materials where cobalt nanoparticles are dispersed within the polymer matrix. chemrxiv.org These materials exhibit superparamagnetic properties and high thermal stability. chemrxiv.org By incorporating this compound into such systems, it may be possible to create multifunctional nanocomposites that combine magnetic properties with the unique photoluminescence of the pyrene (B120774) moiety, opening doors for applications in magneto-optical devices and sensors.

Table 1: Polymerization Studies Using Phenoxazine/Phenothiazine-Pyrene Catalysts This table is interactive. Sort by clicking column headers.

Catalyst Monomer(s) Polymerization Method Key Finding Reference(s)
10-(pyren-1-yl)-10H-phenothiazine (PPTh) 4-vinylpyridine (4VP) Metal-free photo-induced ATRP Successful polymerization in both protic and aprotic media. researching.cn, researchgate.net
10-(pyren-1-yl)-10H-phenothiazine (PPTh) 4VP, Stearyl Acrylate (B77674), Stearyl Methacrylate (B99206) Copolymerization via metal-free ATRP Demonstrated synthesis of metal-free copolymer products. researching.cn, researchgate.net
N-Aryl Phenoxazines Various (e.g., Methyl Methacrylate) Organocatalyzed ATRP (O-ATRP) Strongly reducing photoexcited states enable superior catalyst performance. rsc.org
10-(perylene-3-yl)-10H-phenoxazine Methyl Methacrylate Atom Transfer Radical Polymerization Successful synthesis of a novel organocatalyst for ATRP. mdpi.com

Exploration of Multi-Stimuli Responsive Materials

"Smart" materials that change their properties in response to external stimuli are at the forefront of materials science. mdpi.com The phenoxazine-pyrene scaffold is a prime candidate for developing multi-stimuli responsive materials due to its potential sensitivity to mechanical force, temperature, and pH. nih.gov

A closely related compound, (4-(phenothiazin-10-yl)phenyl)(pyren-1-yl)methanone, has been shown to exhibit high-contrast mechanochromic luminescence. nih.govnih.govnih.gov This means its fluorescence color changes upon the application of mechanical force, such as grinding or shearing. nih.gov This phenomenon is attributed to changes in the molecular conformation and packing in the solid state. nih.gov Given the structural similarity, this compound is expected to exhibit similar mechanochromic properties. Future research will likely focus on synthesizing derivatives with tailored side chains to fine-tune the sensitivity and reversibility of this response for applications in mechanosensors, security inks, and data recording. nih.gov

Thermo-responsive materials represent another key research direction. fluxim.com Polymers incorporating phenoxazine-like structures could exhibit lower critical solution temperature (LCST) behavior, where they undergo a phase transition from soluble to insoluble in water as the temperature changes. mdpi.com By incorporating this compound into thermo-responsive polymer backbones, such as those made from poly(2-oxazine)s, it would be possible to create materials where photophysical properties (like fluorescence) can be switched "on" or "off" with a simple temperature change. mdpi.com This could lead to the development of injectable hydrogels for biomedical applications or sensitive thermal sensors. fluxim.com

Development of Novel Synthetic Routes for Structural Diversification

While established methods exist for synthesizing the phenoxazine core, future progress relies on the development of more efficient, versatile, and environmentally friendly synthetic routes. nih.gov This will enable the creation of a wider library of this compound analogues with diverse functional groups, allowing for precise tuning of their electronic and physical properties.

Modern cross-coupling reactions are central to this effort. The Buchwald-Hartwig C-N coupling reaction has emerged as a powerful tool for linking the phenoxazine nitrogen to various aryl groups, including pyrene. mdpi.comresearchgate.net Research is ongoing to optimize these reactions using advanced palladium catalysts and ligands (like X-Phos) to improve yields and expand the substrate scope, allowing for the synthesis of complex donor-acceptor-donor (D-A-D) type molecules. researchgate.net

Beyond the core synthesis, functionalization of the pyrene and phenoxazine rings is a key area for diversification. This allows for the attachment of solubilizing groups, reactive sites for polymerization, or other chromophores to create multifunctional molecules. nih.gov Researchers are exploring late-stage functionalization techniques to modify the core structure after it has been assembled, providing a modular approach to creating new derivatives. nih.gov The development of methods like in-situ synthesis, where the phenoxazine dye is formed under mild, aqueous conditions triggered by a specific molecule like nitric oxide, represents a cutting-edge strategy for creating sensors and probes. chemrxiv.org

Advanced Characterization Techniques for In Situ Device Operation Studies

Understanding how this compound behaves within a functioning electronic device is critical for optimizing its performance. This requires moving beyond static characterization to advanced in situ and operando techniques that probe the material's properties in real-time under operational conditions. researching.cn

For applications in Organic Light-Emitting Diodes (OLEDs), techniques like impedance spectroscopy can be used to non-destructively monitor charge transport and determine charge carrier mobility and density within the device layers while a voltage is applied. mdpi.com Other in situ methods for OLEDs include measuring the far-field emission to quantify the orientation of the emissive dipole moments, which directly impacts outcoupling efficiency. researchgate.net

When this compound is used as a photocatalyst in polymerization, in situ monitoring techniques are invaluable. For example, simultaneous multiple sample light scattering (SMSLS) can track the progress of multiple polymerization reactions in real-time, providing a signature that reveals the reaction rate, lag period, and final molecular weight. nih.gov For nanocomposites, spatially-resolved synchrotron X-ray diffraction can be used to study the structural properties of the material at the nanoscale while the device is operating. nih.gov These advanced techniques provide a direct link between the molecular structure, the device architecture, and the ultimate performance. researching.cn

Table 2: In Situ Characterization Techniques for Organic Materials and Devices This table is interactive. Sort by clicking column headers.

Technique Information Gained Application Area Reference(s)
Impedance Spectroscopy Charge carrier mobility, charge density, charge transport properties. OLEDs, Organic Electronics mdpi.com
In Situ Optical Microscopy Real-time observation of morphological changes (e.g., flooding). Electrolyzers, Sensors acs.org
In Situ Far-Field Emission Analysis Orientation of emissive dipoles, outcoupling efficiency. OLEDs researchgate.net
In Situ/Operando X-ray Diffraction Crystal structure, morphology, and changes during operation. Organic Photovoltaics, Batteries rsc.org, nih.gov
Simultaneous Multiple Sample Light Scattering (SMSLS) Polymerization kinetics, molecular weight evolution. Polymer Synthesis nih.gov

Computational Design of Next-Generation Analogues with Tuned Properties

Computational chemistry and materials modeling are becoming indispensable tools for accelerating the discovery and design of new functional materials. By using quantum chemical methods like Density Functional Theory (DFT), researchers can predict the electronic structure, photophysical properties, and reactivity of this compound analogues before they are ever synthesized in a lab. rsc.org

These computational studies provide deep insights into structure-property relationships. For example, quantum chemical predictions have been used to confirm that the high performance of phenoxazine-based photoredox catalysts stems from their strongly reducing photoexcited states, which possess significant charge-transfer character. rsc.org Modeling can also establish design principles; for instance, computations have revealed that maintaining a planar conformation of the phenoxazine catalyst during its catalytic cycle is key to synthesizing well-defined polymers. rsc.org

In the future, computational screening will be used to rapidly evaluate large virtual libraries of phenoxazine-pyrene derivatives. By systematically changing substituents on both the phenoxazine and pyrene units, models can predict how these modifications will affect key parameters such as the emission wavelength, electron/hole mobility, and excited state energies. This allows researchers to pre-select the most promising candidates for synthesis, significantly reducing the time and resources required for experimental work. This synergy between computational design and experimental validation will be crucial for developing next-generation analogues with properties precisely tuned for applications in fields like thermally activated delayed fluorescence (TADF) emitters for OLEDs and highly efficient photoredox catalysts. researchgate.net

Q & A

Q. What synthetic strategies are commonly employed to prepare 10-(Pyren-1-yl)-10H-phenoxazine?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Buchwald–Hartwig coupling has been used to attach pyrene moieties to the phenoxazine core . Microwave-assisted methods can accelerate synthesis, as demonstrated for related phenoxazine derivatives, reducing reaction times and improving yields . Key intermediates, such as 10-ethylnyl-10H-phenoxazine, are often prepared via nucleophilic substitution or Vilsmeier–Haack formylation .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. Data collection typically involves MoKα radiation (λ = 0.71073 Å) and diffractometers like Rigaku Saturn724+. SHELXL (part of the SHELX suite) is widely used for refinement due to its robustness in handling constrained H-atom parameters and high-resolution data . For example, triclinic systems (space group P1) with unit cell parameters a = 8.1891 Å, b = 8.2417 Å, and c = 12.813 Å have been reported for similar phenoxazine derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : To confirm substitution patterns (e.g., δ = 8.21 ppm for aromatic protons in pyrene ).
  • UV-Vis/PL spectroscopy : To analyze absorption/emission bands, particularly for applications in photocatalysis or optoelectronics .
  • HRMS : For molecular weight validation .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its performance in photocatalytic ATRP?

The phenoxazine core acts as an electron donor, while pyrene enhances π-conjugation, stabilizing charge-transfer states under UV irradiation. This synergy enables efficient metal-free atom transfer radical polymerization (ATRP) of 4-vinylpyridine, achieving controlled molecular weights (~30 kDa) and low polydispersity (Đ = 1.28) . Adjusting substituents (e.g., electron-withdrawing groups) can further modulate redox potentials .

Q. What contradictions exist in reported photophysical properties, and how can they be resolved?

Discrepancies in quantum yields (e.g., 0.47% for CO2-to-CH4 conversion vs. higher values in other systems) may arise from solvent effects, sacrificial agents, or competing charge recombination pathways . Rigorous control experiments—such as time-resolved fluorescence and transient absorption spectroscopy—are recommended to disentangle these factors .

Q. How can computational methods (e.g., DFT) guide the design of phenoxazine-based materials for organic electronics?

Density functional theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO) and charge mobility. For example, phenoxazine derivatives substituted with triphenylamine show HOMO levels at −5.2 eV, ideal for hole transport in organic field-effect transistors (OFETs) . Molecular dynamics simulations can further assess packing efficiency in thin films .

Q. What strategies improve the stability of phenoxazine derivatives in oxidative environments (e.g., photocatalysis)?

  • Structural modifications : Introducing bulky substituents (e.g., 2-ethylhexyl groups) reduces π-π stacking and oxidative degradation .
  • Encapsulation : Embedding the compound in mesoporous matrices (e.g., TiO2) enhances recyclability in CO2 reduction .
  • Additives : Radical scavengers like TEMPO suppress side reactions during ATRP .

Methodological Considerations

Q. How should researchers address low yields in Sonogashira coupling steps during synthesis?

Optimize catalyst loading (e.g., Pd(PPh3)4 at 5 mol%) and reaction time (20–24 hrs). Use degassed solvents (THF/triethylamine) to prevent side reactions. Purification via gel permeation chromatography improves yield (>6.9% reported in similar systems) .

Q. What are best practices for analyzing crystallographic data with SHELXL?

  • Use SHELXD for phase determination in small-molecule systems.
  • Apply TWINABS for absorption corrections in low-symmetry crystals.
  • Validate refinement with R1 < 0.05 and wR2 < 0.15 for high-confidence structures .

Q. How can researchers reconcile conflicting NMR and XRD data for conformationally flexible derivatives?

Perform variable-temperature NMR to assess dynamic processes (e.g., ring flipping). Compare XRD-derived torsion angles (e.g., C14–C13–N1–C6 = 110.1°) with DFT-optimized geometries to identify dominant conformers .

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